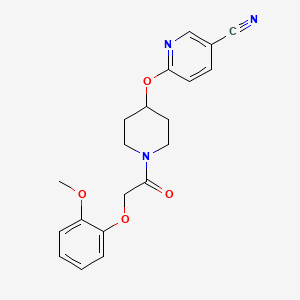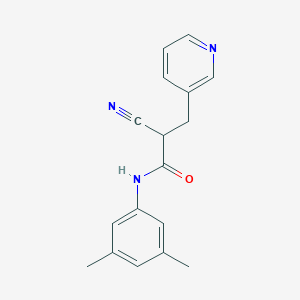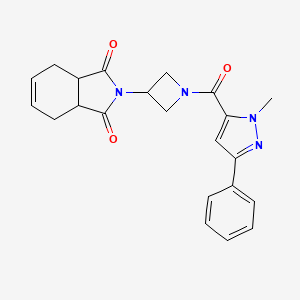
4-bromo-5-methoxypyridin-2(1H)-one
Vue d'ensemble
Description
4-Bromo-5-methoxypyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a methoxy group at the fifth position, and a keto group at the second position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-methoxypyridin-2(1H)-one typically involves the bromination of 5-methoxypyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The keto group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-methoxypyridin-2(1H)-one, 4-thio-5-methoxypyridin-2(1H)-one, and 4-alkoxy-5-methoxypyridin-2(1H)-one.
Oxidation Reactions: Products include 4-bromo-5-formylpyridin-2(1H)-one and 4-bromo-5-carboxypyridin-2(1H)-one.
Reduction Reactions: Products include 4-bromo-5-methoxypyridin-2(1H)-ol.
Applications De Recherche Scientifique
4-Bromo-5-methoxypyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-5-methoxypyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups can enhance the compound’s binding affinity and selectivity towards its molecular targets. The keto group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-hydroxypyridin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Chloro-5-methoxypyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-Bromo-5-methoxypyridin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and binding properties. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.
Propriétés
IUPAC Name |
4-bromo-5-methoxy-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKSZFSABRWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)



![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)
![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)

![2-({4-[(cyclohexylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2724298.png)

![3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2724302.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)
